molecular formula C24H34Br4O4 B030680 bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate CAS No. 26040-51-7

bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate

Cat. No.: B030680
CAS No.: 26040-51-7
M. Wt: 706.1 g/mol
InChI Key: UUEDINPOVKWVAZ-UHFFFAOYSA-N
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Description

Menaquinone-7, a member of the vitamin K family, is a fat-soluble vitamin that plays a crucial role in various physiological processes. It is particularly known for its importance in bone health and cardiovascular function. Menaquinone-7 is synthesized by certain bacteria in the gut and can also be obtained from dietary sources such as fermented foods like natto, cheese, and sauerkraut . This compound is distinguished by its longer half-life in the body compared to other forms of vitamin K, allowing it to exert its beneficial effects over a sustained duration .

Mechanism of Action

Target of Action

TBPH is a brominated phthalate derivative commonly used as a brominated flame retardant . The primary target of TBPH is the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis .

Mode of Action

Molecular docking studies have revealed that TBPH and its metabolite, mono-(2-ethyhexyl) tetrabromophthalate (TBMEHP), bind to zebrafish PPARγ with binding energies similar to rosiglitazone, a PPARγ agonist . This suggests that TBPH and TBMEHP may act as agonists of PPARγ, potentially influencing lipid metabolism and energy homeostasis .

Biochemical Pathways

The overall results suggest that both TBPH and TBMEHP affect the methylation of the PPARγ promoter . This subsequently influences larvae lipid metabolism via the PPARγ signaling pathway and disrupts energy homeostasis .

Pharmacokinetics

It is known that tbph is extremely hydrophobic . This property impacts its bioavailability, as it limits the compound’s solubility in water and its ability to be absorbed into the body . Furthermore, TBPH is poorly metabolized with slow depuration .

Result of Action

The binding of TBPH to PPARγ can influence lipid metabolism and energy homeostasis . This can lead to disruptions in these processes, potentially contributing to conditions such as obesity . Moreover, TBPH has been shown to increase the permeability of the blood-brain barrier, although it has poor penetrability .

Action Environment

TBPH is a ubiquitous environmental contaminant . Its action, efficacy, and stability can be influenced by various environmental factors. For instance, its hydrophobic nature can affect its distribution in the environment and its bioavailability . Furthermore, its use in consumer items, including polyurethane foam used in furniture, can lead to widespread environmental exposure .

Chemical Reactions Analysis

Types of Reactions: Menaquinone-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

    Oxidation: Menaquinone-7 can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction of menaquinone-7 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving menaquinone-7 typically require the presence of catalysts and specific reaction conditions to ensure the desired product is formed.

Major Products: The major products formed from these reactions include various derivatives of menaquinone-7 that retain its biological activity and can be used in different applications .

Scientific Research Applications

Menaquinone-7 has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

Menaquinone-7 is part of a larger family of compounds known as menaquinones, which are categorized based on the number of repeating units of a molecule called menaquinone. Similar compounds include:

Uniqueness of Menaquinone-7: Menaquinone-7 is unique due to its longer half-life, which allows it to remain in the bloodstream for an extended period, providing sustained benefits for bone and cardiovascular health . Its higher bioavailability and efficient absorption make it a preferred choice for supplementation compared to other forms of vitamin K .

Properties

IUPAC Name

bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEDINPOVKWVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027887
Record name Bis(2-ethylhexyl) tetrabromophthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester
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Color/Form

Liquid

CAS No.

26040-51-7
Record name Bis(2-ethylhexyl) tetrabromophthalate
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Record name Bis(2-ethyhexyl) tetrabromophthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-ethylhexyl) tetrabromophthalate
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URL https://comptox.epa.gov/dashboard/DTXSID7027887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) tetrabromophthalate
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Record name BIS(2-ETHYLHEXYL) TETRABROMOPHTHALATE
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Record name Bis(2-ethyhexyl) tetrabromophthalate
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8216
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Tetrabromophthalic anhydride (1391.1 grams; 3.0 moles), 2-ethyl-1-hexanol (1171.8 grams; 9.0 moles) and titanium (IV) isopropoxide (7 ml.; 0.5 volume percent on tetrabromophthalic anhydride) were charged into a 3,000 ml. reaction flask maintained under a nitrogen atmosphere. The reaction flask was fitted with a mechanical stirrer. thermometer. nitrogen inlet tube, and a Dean-Stark water trap connected to a Friedrich condensor. The reaction mixture was heated with agitation at a temperature equal or less than about 200° C. for eight hours. The resulting product (2.497 grams) was an amber thick clear liquid having an acidity of 1.4 meq. per 100 grams.
Quantity
1391.1 g
Type
reactant
Reaction Step One
Quantity
1171.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
2.497 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main routes of human exposure to BEH-TEBP?

A1: Humans are primarily exposed to BEH-TEBP through dust ingestion and inhalation of contaminated air. [, , , , ] This is because BEH-TEBP is an additive flame retardant, meaning it is not chemically bound to the products it is used in and can leach into the environment. [, ] Studies have shown elevated levels of BEH-TEBP in indoor dust, particularly on elevated surfaces, suggesting that current exposure estimations based on floor dust alone may underestimate actual exposure. []

Q2: Are there any concerns regarding BEH-TEBP exposure in children?

A2: Yes, children are considered a particularly vulnerable population for BEH-TEBP exposure. Studies have detected elevated levels of BEH-TEBP in childcare articles such as car seats, mattresses, and toys. [] The presence of high levels of BEH-TEBP in these items raises concerns about potential exposure during critical developmental stages.

Q3: What are the known toxicological effects of BEH-TEBP?

A3: Research on BEH-TEBP toxicity is ongoing, but studies have linked it to several adverse health outcomes. In zebrafish, BEH-TEBP exposure has been associated with:

  • Endocrine disruption: BEH-TEBP shows antagonistic activity on the androgen receptor signaling pathway, potentially interfering with hormone balance. []
  • Reproductive toxicity: Exposure can lead to reduced mating behavior in male zebrafish, abnormal offspring development, reduced sperm motility, and impaired germ cells. []
  • Metabolic disruption: BEH-TEBP has been linked to increased visceral fat accumulation and potential non-alcoholic fatty liver disease in zebrafish, with gender-specific responses observed. []
  • Thyroid disruption: Research suggests that BEH-TEBP might disrupt thyroid hormone homeostasis. []

Q4: How persistent is BEH-TEBP in the environment?

A6: BEH-TEBP has shown persistence in both laboratory and field studies. [, ] In outdoor aquatic mesocosms, BEH-TEBP persisted in both particulate and sediment compartments, with median dissipation times exceeding 100 days in the sediment. [] These findings raise concerns about its long-term presence and potential for biomagnification in the environment.

Q5: How does BEH-TEBP behave in the environment?

A7: Being hydrophobic, BEH-TEBP tends to partition to particulate matter and sediment in aquatic environments. [] Studies have also detected BEH-TEBP in air samples, indicating its potential for long-range atmospheric transport. [, ]

Q6: What are the main sources of BEH-TEBP in the environment?

A8: The primary source of BEH-TEBP in the environment is its use as a flame retardant in consumer products. [, ] Improper disposal of these products, especially in landfills, can lead to the release of BEH-TEBP into the surrounding environment. []

Q7: Have any degradation products of BEH-TEBP been identified in the environment?

A9: Yes, research has identified the presence of hydroxylated bis(2-ethylhexyl)-tetrabromophthalate (OH-TBPH) isomers in both technical products containing BEH-TEBP and environmental samples like house dust. [] The presence of these hydroxylated metabolites, which often exhibit greater toxicity than their non-hydroxylated counterparts, raises further concerns about the potential environmental and health impacts of BEH-TEBP. []

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